molecular formula C10H14ClN3O B093633 4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride CAS No. 134-94-1

4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride

Cat. No. B093633
CAS RN: 134-94-1
M. Wt: 227.69 g/mol
InChI Key: LFKVCVGVGODJQN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride is a chemical compound that is commonly used in scientific research. It is a diazonium salt that is used for the synthesis of various organic compounds. This compound has several unique properties that make it useful in a variety of research applications.

Mechanism Of Action

The mechanism of action of 4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride is not well understood. However, it is believed that the compound acts as a nucleophile and attacks electrophilic centers in other organic compounds. This results in the formation of new bonds and the synthesis of various organic compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride. However, it is known that the compound is highly reactive and can cause skin and eye irritation. It is also toxic if ingested or inhaled.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride is its versatility in the synthesis of organic compounds. It is a highly reactive compound that can be used in a variety of reactions. However, the compound is also highly toxic and requires careful handling and storage. In addition, the synthesis of 4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride is a multi-step process that requires specific reaction conditions.

Future Directions

There are several potential future directions for research on 4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride. One area of research could focus on the development of new synthesis methods that are more efficient and less toxic. Another area of research could focus on the use of 4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride in the synthesis of new pharmaceuticals and agrochemicals. Finally, research could be conducted on the biochemical and physiological effects of the compound to better understand its potential toxicity and health effects.

Synthesis Methods

The synthesis of 4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride is a multi-step process that involves the reaction of aniline with nitrous acid. The first step of the synthesis involves the formation of a diazonium salt, which is then reacted with ethylene glycol to form the final product. The reaction conditions for the synthesis of 4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride are highly specific and require careful control of temperature, pH, and reaction time.

Scientific Research Applications

4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride is used in a variety of scientific research applications. One of the most common uses of this compound is in the synthesis of organic compounds. It is used as a diazonium salt in the synthesis of azo dyes, which are widely used in the textile industry. In addition, 4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride is used in the synthesis of various pharmaceuticals and agrochemicals.

properties

CAS RN

134-94-1

Product Name

4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;chloride

InChI

InChI=1S/C10H14N3O.ClH/c1-2-13(7-8-14)10-5-3-9(12-11)4-6-10;/h3-6,14H,2,7-8H2,1H3;1H/q+1;/p-1

InChI Key

LFKVCVGVGODJQN-UHFFFAOYSA-M

SMILES

CCN(CCO)C1=CC=C(C=C1)[N+]#N.[Cl-]

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)[N+]#N.[Cl-]

Other CAS RN

134-94-1

Origin of Product

United States

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